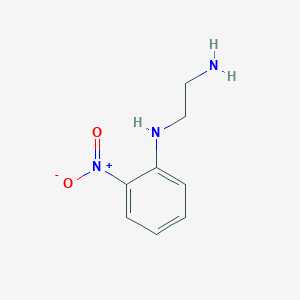

N-(2-aminoethyl)-2-nitroaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-(2-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLYTBWYAUNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N 2 Aminoethyl 2 Nitroaniline

Mechanistic Studies of Oxidation Reactions

The oxidation of N-(2-aminoethyl)-2-nitroaniline can lead to various products depending on the reagents and conditions employed. The presence of both a nitro group and two amino groups allows for a range of oxidative transformations.

Transformation of Nitro Groups

While the primary focus of oxidation studies on similar compounds is often the amino groups, the nitro group can participate in redox reactions. Under specific and forceful oxidizing conditions, the nitro group can be further oxidized, though this is less common than the oxidation of the amino functionalities. More typically, the nitro group's strong electron-withdrawing nature influences the oxidation of the rest of the molecule.

Evaluation of Oxidizing Agents and Catalytic Systems

A variety of oxidizing agents and catalytic systems have been evaluated for the oxidation of anilines and related amino compounds. Common oxidizing agents that could be applied to this compound include peroxides and metal-based catalysts.

Hydrogen Peroxide: In the presence of supported transition metal catalysts, such as iron(III) chloride on silica (B1680970) gel, hydrogen peroxide can be used for the oxidative degradation of nitroanilines. alaqsa.edu.psresearchgate.net The reaction rate is influenced by factors like pH, temperature, and the concentration of the catalyst and oxidizing agent. alaqsa.edu.psresearchgate.net

Peroxyacids: Reagents like peracetic acid and trifluoroperacetic acid are known to oxidize anilines to nitroarenes. mdpi.com Trifluoroperacetic acid has been shown to be effective even for weakly basic amines like nitroaniline. mdpi.com

Other Oxidizing Systems: Other systems, such as sodium perborate (B1237305) in acetic acid and the HOF·MeCN complex, have also been employed for the oxidation of anilines. mdpi.com The choice of oxidant and catalyst is crucial for achieving desired selectivity and yield. For instance, a rhodium-catalyzed oxidation with tert-butyl hydroperoxide can convert anilines to nitroarenes. mdpi.com Electrochemical oxidation provides an alternative route, where amines can be oxidized either directly at an electrode surface or indirectly using a redox mediator. researchgate.netnih.gov

Table 1: Oxidizing Agents and Catalytic Systems for Anilines

| Oxidizing Agent/System | Substrate Type | Products | Reference |

| Hydrogen Peroxide / FeCl₃ on Silica Gel | 2-Nitroaniline (B44862) | Mineralization products | alaqsa.edu.psresearchgate.net |

| Trifluoroperacetic Acid | Weakly basic amines (e.g., nitroaniline) | Nitroarenes | mdpi.com |

| Sodium Perborate / Acetic Acid | Anilines with electron-withdrawing groups | Nitroarenes | mdpi.com |

| Rhodium catalyst / tert-Butyl hydroperoxide | Substituted anilines | Nitroarenes | mdpi.com |

| Electrochemical Oxidation | Aliphatic and aromatic amines | Varies (e.g., dealkylation, imines) | researchgate.netnih.gov |

Mechanistic Studies of Reduction Reactions

The reduction of the nitro group in this compound is a more common and synthetically useful transformation, leading to the formation of the corresponding diamine. This conversion is a critical step in the synthesis of various biologically active molecules and materials.

Conversion of Nitro to Amine Functionality

The reaction pathway for the reduction of nitroanilines to the corresponding amino-anilines has been studied, confirming the conversion of the nitro group to an amine. researchgate.net

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro compounds due to its efficiency and clean nature. wikipedia.orgmasterorganicchemistry.com This process involves the use of a metal catalyst and a hydrogen source.

Catalysts: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. masterorganicchemistry.comniscpr.res.inyoutube.com Other catalysts include platinum(IV) oxide, Raney nickel, and rhodium on carbon. wikipedia.org Iron-based catalysts have also been developed for the chemoselective reduction of nitroarenes. organic-chemistry.orgresearchgate.net

Hydrogen Sources: The most common hydrogen source is hydrogen gas (H₂). niscpr.res.in Transfer hydrogenation, using sources like hydrazine (B178648) or formic acid, offers an alternative that avoids the need for high-pressure hydrogenation equipment. organic-chemistry.orggoogle.com

Mechanism: The catalytic cycle for hydrogenation generally involves the activation of both the hydrogen molecule and the nitro compound on the catalyst surface. orientjchem.org The reaction proceeds through the sequential addition of hydrogen atoms to the nitro group. orientjchem.org Studies on the catalytic hydrogenation of similar nitroanilines have shown a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading. niscpr.res.in

Table 2: Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Key Features | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Highly efficient, widely used | masterorganicchemistry.comniscpr.res.inyoutube.com |

| Raney Nickel | Hydrogen gas (H₂) | Effective for various reductions | wikipedia.org |

| Iron(salen) Complex | Phenyl silane (B1218182) (H₃SiPh) | Chemoselective, avoids carbonyl reduction | nih.gov |

| Iron-based catalysts | Formic acid | Base-free transfer hydrogenation | organic-chemistry.org |

| Sulfided Platinum | Hydrogen gas (H₂) | Chemoselective for heteroaryl nitro compounds | sci-hub.st |

Analysis of Reductive Agents and Reaction Selectivity

The choice of reducing agent and reaction conditions is critical for achieving high selectivity, especially when other reducible functional groups are present in the molecule.

Metal Hydrides: Metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org However, specific hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst can be effective.

Metals in Acidic Media: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.comyoutube.com This method is known for its reliability.

Chemoselectivity: Significant research has focused on developing methods for the selective reduction of the nitro group in the presence of other sensitive functionalities like halogens, ketones, esters, and nitriles. organic-chemistry.orgresearchgate.netsci-hub.st For instance, iron-based catalysts with silanes as the reducing agent have demonstrated high chemoselectivity. nih.govresearchgate.net Similarly, the use of specific catalysts like sulfided platinum can prevent the dehalogenation of halo-substituted nitroaromatics during reduction. sci-hub.st The choice of reductant can be tuned to achieve chemoselectivity; for example, using phenyl silane instead of pinacol (B44631) borane (B79455) with an iron(salen) catalyst allows for the selective reduction of a nitro group while preserving a carbonyl group. nih.gov

The reactivity of this compound is largely governed by the presence of two primary amino groups and an electron-withdrawing nitro group on the aromatic ring. The amino groups are potential sites for nucleophilic attack, though their reactivity is tempered by the electronic influence of the ortho-nitro group. wikipedia.org

Nucleophilic Substitution Reactions and Amino Group Reactivity

The amino groups in this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. However, the nucleophilicity of the aniline (B41778) nitrogen is significantly reduced by the strong electron-withdrawing effect of the adjacent nitro group. wikipedia.orgnih.gov This deactivation means that reactions often require more forcing conditions compared to unsubstituted anilines.

The primary aliphatic amino group at the terminus of the ethyl chain is generally more nucleophilic and basic than the aromatic amino group. This difference in reactivity allows for selective reactions. For example, in acylation or alkylation reactions, the terminal amino group is expected to react preferentially. The protection of one amino group to force reaction at the other is a common strategy in the synthesis of more complex derivatives. libretexts.org

Common nucleophilic substitution reactions involving amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. youtube.com

Nitrosation: Reactions with nitrous acid can lead to the formation of N-nitroso compounds, particularly from the secondary amine that would be formed after initial substitution on the primary amino group. nih.gov

The specific outcomes of these reactions are highly dependent on the reaction conditions and the nature of the electrophile.

Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the functional groups in this compound gives rise to significant intramolecular interactions that play a crucial role in its conformation and chemical reactivity.

Intramolecular Hydrogen Bonding Networks

This hydrogen bond contributes to the planarity of the nitroaniline moiety and significantly reduces the basicity of the aniline nitrogen. wikipedia.org The presence of this bond has been confirmed in numerous crystallographic and spectroscopic studies of similar 2-nitroaniline compounds. acs.orgniscpr.res.in The strength of this bond influences the molecule's conformational preferences. nih.gov

| Interaction | Description | Consequence on Reactivity | Reference |

|---|---|---|---|

| N-H···O-N | Hydrogen bond between the secondary amine proton and an oxygen of the ortho-nitro group. | Reduces basicity and nucleophilicity of the aniline nitrogen; stabilizes a planar conformation. | wikipedia.orgacs.org |

Chelate Ring Formation and Electron Delocalization

The intramolecular hydrogen bond results in the formation of a stable six-membered pseudo-ring, often referred to as a chelate ring. acs.org This structural motif is a key feature of many ortho-substituted anilines. The formation of this ring system enhances the delocalization of electrons within the nitroaniline part of the molecule.

The electron-withdrawing nitro group pulls electron density from the benzene (B151609) ring and the attached amino group. This effect is somewhat stabilized by the resonance within the chelate ring structure. This electron delocalization impacts the aromaticity of the ring and modifies the electronic properties of the functional groups. acs.orgmdpi.com

Intermolecular Interactions Affecting Molecular Assembly

In the solid state, the assembly of this compound molecules is directed by a combination of intermolecular forces. While the strong intramolecular hydrogen bond is a dominant feature, intermolecular hydrogen bonds also play a significant role in the crystal packing. acs.orgnih.gov

The terminal primary amino group (-CH₂-NH₂) is available to form intermolecular hydrogen bonds with nitro groups of adjacent molecules. nih.gov These interactions, along with potential weak C-H···O hydrogen bonds and van der Waals forces, dictate how the molecules arrange themselves into a larger, stable crystalline structure. acs.org In related structures, these intermolecular interactions can lead to the formation of dimers or extended chain-like networks. acs.orgnih.govresearchgate.net The interplay between the intramolecular chelation and intermolecular hydrogen bonding is a critical factor in determining the final solid-state architecture. acs.org

| Interaction Type | Participating Groups | Effect on Molecular Assembly | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Aniline N-H and ortho-NO₂ | Forms a stable six-membered chelate ring, influencing molecular conformation. | acs.org |

| Intermolecular Hydrogen Bond | Terminal -NH₂ and NO₂ groups of neighboring molecules | Links molecules into dimers or extended networks in the solid state. | nih.govnih.gov |

| Stacking Interactions | Aromatic rings | Contributes to the stabilization of the crystal lattice, often in a pseudo-stacked or staggered arrangement. | acs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule. For N-(2-aminoethyl)-2-nitroaniline, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary information to elucidate its structural intricacies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. Theoretical and experimental studies of the parent compound, 2-nitroaniline (B44862), provide a solid foundation for assigning the observed frequencies. nih.govresearchgate.net

Key vibrational modes include the N-H stretching vibrations of the primary and secondary amine groups, the asymmetric and symmetric stretching of the nitro group, and various vibrations of the aromatic ring. The presence of the aminoethyl side chain introduces additional C-H stretching and bending vibrations.

Interactive Table: Characteristic FTIR Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3400-3300 | N-H stretching (amine) | Asymmetric and symmetric stretching of NH₂ and N-H of the secondary amine. |

| 3100-3000 | Aromatic C-H stretching | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| 2960-2850 | Aliphatic C-H stretching | Asymmetric and symmetric stretching of the CH₂ groups in the ethylenediamine (B42938) moiety. |

| 1630-1600 | N-H bending (scissoring) | Bending vibration of the primary amine (NH₂). |

| 1580-1450 | C=C aromatic stretching | Stretching vibrations within the benzene ring. |

| 1530-1500 | Asymmetric NO₂ stretching | Asymmetric stretching of the nitro group. |

| 1360-1330 | Symmetric NO₂ stretching | Symmetric stretching of the nitro group. |

| 820-750 | C-H out-of-plane bending | Bending vibrations of the C-H bonds on the substituted benzene ring. |

| 750-700 | C-N stretching | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions.

Raman Spectroscopy and Resonance Raman Studies

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary data to FTIR. The Raman spectrum of this compound is expected to show strong bands for the symmetric stretching of the nitro group and the breathing modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound displays a set of signals corresponding to the aromatic protons and the protons of the aminoethyl chain. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino groups. Data from related compounds, such as 2-nitroaniline, provide a basis for interpreting the spectrum. rsc.org The protons on the ethylenediamine bridge will appear as distinct multiplets due to spin-spin coupling.

Interactive Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (adjacent to NO₂) | 8.1 - 7.9 | dd | ~8.5, ~1.5 |

| Aromatic H | 7.4 - 7.2 | m | |

| Aromatic H | 6.9 - 6.7 | m | |

| Aromatic H (adjacent to NH) | 6.7 - 6.5 | d | ~8.5 |

| NH (secondary amine) | 5.5 - 5.0 | t (broad) | ~5.5 |

| CH₂ (adjacent to NH-aryl) | 3.4 - 3.2 | q | ~6.0 |

| CH₂ (adjacent to NH₂) | 3.0 - 2.8 | t | ~6.0 |

| NH₂ (primary amine) | 2.0 - 1.5 | s (broad) |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts significantly affected by the positions of the nitro and aminoethyl substituents. The upfield region will display two signals for the two non-equivalent methylene (B1212753) carbons of the ethylenediamine bridge. Comparison with the ¹³C-NMR data of 2-nitroaniline and other substituted anilines aids in the precise assignment of these signals. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH | 145 - 142 |

| C-NO₂ | 135 - 132 |

| Aromatic CH | 130 - 115 |

| CH₂ (adjacent to NH-aryl) | 45 - 42 |

| CH₂ (adjacent to NH₂) | 42 - 39 |

Note: The chemical shifts are influenced by the solvent and the reference standard.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₁N₃O₂ = 181.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. youtube.com The ethylenediamine side chain can also undergo characteristic cleavages.

Interactive Table: Expected Fragmentation Pattern of this compound in Mass Spectrometry

| m/z | Possible Fragment | Fragmentation Pathway |

| 181 | [C₈H₁₁N₃O₂]⁺ | Molecular ion ([M]⁺) |

| 164 | [C₈H₁₀N₃O]⁺ | Loss of •OH from the nitro group |

| 135 | [C₈H₁₁N₂]⁺ | Loss of •NO₂ |

| 134 | [C₈H₁₀N₂]⁺ | Loss of HNO₂ |

| 121 | [C₇H₉N₂]⁺ | Loss of •NO₂ and •CH₂ |

| 106 | [C₆H₆N₂]⁺ | Cleavage of the ethylenediamine chain |

| 92 | [C₆H₆N]⁺ | Loss of the entire aminoethyl and nitro groups |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the molecular formula of this compound. This technique provides high-accuracy mass measurements, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₁N₃O₂, HRMS is used to verify the exact mass with a high degree of confidence.

Typically, a tolerance of less than 5 parts per million (ppm) error between the measured mass and the calculated theoretical mass is considered acceptable for confirmation. This level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions. HRMS can be performed using various ionization techniques, such as electrospray ionization (ESI), and coupled with different mass analyzers like time-of-flight (TOF) or Orbitrap, to achieve the necessary resolution and mass accuracy. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Theoretical Exact Mass | 181.0851 |

| Required Mass Accuracy | < 5 ppm |

X-ray Diffraction (XRD) for Crystal Structure Analysis

Single-crystal XRD can provide a detailed three-dimensional map of the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is invaluable for understanding the compound's physical properties and how it packs in the solid state. For a molecule like this compound, XRD would reveal the conformation of the aminoethyl side chain and the orientation of the nitro group relative to the aniline (B41778) ring.

Powder XRD, on the other hand, is used to identify the crystalline phases present in a bulk sample and can be used to assess purity and crystallinity. The resulting diffraction pattern is a fingerprint of the crystalline material.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. nih.gov In the context of this compound, ESR would not be directly applicable to the ground-state molecule itself, as it is not a radical. However, this technique becomes highly relevant when studying reactions involving the compound that may proceed through radical intermediates.

For instance, the reduction of the nitro group can sometimes involve single-electron transfer steps, generating radical anions that could be detected by ESR. researchgate.net Furthermore, if this compound is incorporated into materials that are then exposed to conditions that generate free radicals (e.g., UV irradiation), ESR can be used to study the formation and behavior of these reactive species. nih.govnih.gov The technique provides information on the structure and environment of the radical species through the analysis of g-factors and hyperfine coupling constants. utexas.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. frontiersin.org For this compound, XPS can provide valuable information about the surface chemistry, particularly if the compound is part of a thin film or a modified surface.

The analysis of the core-level spectra of nitrogen (N 1s), carbon (C 1s), and oxygen (O 1s) can reveal the different chemical environments of these atoms within the molecule. For example, the N 1s spectrum would be expected to show distinct peaks for the amine and nitro functionalities due to their different chemical shifts. nih.govnih.govmdpi.com This can be useful for confirming the presence and integrity of the functional groups on a surface.

Table 2: Expected XPS Core-Level Binding Energies for this compound

| Element | Functional Group | Expected Binding Energy Range (eV) |

| N 1s | Amine (-NH₂, -NH-) | ~399 - 401 |

| N 1s | Nitro (-NO₂) | ~405 - 407 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286 |

| O 1s | Nitro (-NO₂) | ~532 - 534 |

Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.

Dynamic Light Scattering (DLS) for Microgel Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid. tu-darmstadt.de While there is no direct mention of DLS studies on this compound itself in the provided results, the technique is highly relevant for characterizing microgels that might incorporate this compound or be synthesized from it. researchgate.net

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. This technique is particularly useful for determining the size and size distribution of microgel particles in their swollen state in a solvent. It can also be used to study the response of microgels to external stimuli, such as changes in temperature or pH, by monitoring changes in their size. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of nanomaterials. nih.gov If this compound were used in the synthesis of nanoparticles, for example, as a capping agent or a precursor for a polymer matrix, TEM would be an essential tool for their characterization. researchgate.netnih.gov

TEM allows for the direct visualization of the nanoparticles, providing information about their size, shape, and morphology. researchgate.net By analyzing a statistically significant number of particles from the TEM images, a size distribution histogram can be constructed. Furthermore, TEM can reveal details about the internal structure of the nanoparticles, such as the presence of a core-shell architecture or the dispersion of the compound within a polymer matrix.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have emerged as a powerful tool for investigating the properties of nitroaniline derivatives. These calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively complex molecules. Research on compounds structurally similar to N-(2-aminoethyl)-2-nitroaniline has demonstrated the utility of DFT in understanding key molecular features. nih.govresearchgate.net

The optimization of the molecular geometry of this compound and related compounds is a primary step in computational analysis. These calculations aim to find the lowest energy conformation of the molecule. For 2-nitroaniline (B44862) derivatives, a significant finding from DFT studies is the planar conformation of the nitroaniline ring, which is crucial for its electronic properties. researchgate.net The presence of the nitro group (-NO₂) and the amino group (-NH₂) on the benzene (B151609) ring leads to a "push-pull" electronic system, where the amino group acts as an electron donor and the nitro group as an electron acceptor. This charge transfer character significantly influences the molecule's electronic structure and properties.

Table 1: Representative Optimized Geometric Parameters for the 2-Nitroaniline Moiety

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (amino) | ~1.38 Å |

| Bond Length | C-N (nitro) | ~1.46 Å |

| Bond Length | N-O (nitro) | ~1.24 Å |

| Bond Angle | C-C-N (amino) | ~121° |

| Bond Angle | C-C-N (nitro) | ~119° |

| Bond Angle | O-N-O (nitro) | ~124° |

Note: These values are illustrative and based on DFT calculations of various 2-nitroaniline derivatives. The actual values for this compound would require specific calculations.

A key structural feature of 2-nitroaniline and its derivatives, including likely this compound, is the presence of a strong intramolecular hydrogen bond between the amino group and one of the oxygen atoms of the ortho-nitro group. nih.govresearchgate.netniscpr.res.in This interaction results in the formation of a stable six-membered chelate ring. nih.govresearchgate.net This intramolecular hydrogen bond significantly influences the conformation and electronic properties of the molecule.

Table 2: Typical Hydrogen Bond Parameters in 2-Nitroaniline Derivatives

| Hydrogen Bond Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Intramolecular | N-H···O | ~0.86 | ~2.0-2.2 | ~2.6-2.8 | ~120-130 |

| Intermolecular | N-H···O | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~150-170 |

Note: These are representative ranges observed in various 2-nitroaniline derivatives and are not specific experimental or calculated values for this compound.

DFT calculations are also utilized to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, computational methods can aid in the interpretation of experimental spectra. For 2-nitroaniline derivatives, the calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. The characteristic N-H and N-O stretching frequencies are particularly sensitive to the electronic environment and hydrogen bonding.

Similarly, NMR chemical shifts can be predicted to assist in the structural elucidation of these compounds. While specific calculated spectroscopic data for this compound is not available in the provided search results, DFT has been successfully applied to related molecules.

Quantum Chemical Simulations for Molecular Properties

Beyond DFT, other quantum chemical simulations provide deeper insights into the electronic structure and bonding of this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. ijnc.ir It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure picture. ijnc.ir For molecules like this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond and the extent of electron delocalization from the amino group to the nitro group through the aromatic ring.

The analysis provides information on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. In 2-nitroaniline systems, a significant E(2) value for the interaction between the lone pair of the amino nitrogen and the antibonding orbital of the N-O bond involved in the hydrogen bond would provide quantitative evidence for the intramolecular hydrogen bond.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Representative) |

| LP(N_amino) | σ(C-N_nitro) | ~5-10 |

| LP(O_nitro) | σ(N-H_amino) | ~15-25 (indicative of H-bond) |

| π(C=C) | π*(C=C) | ~20-30 (ring delocalization) |

Note: These E(2) values are hypothetical and serve to illustrate the type of information obtained from an NBO analysis of a 2-nitroaniline derivative.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of the HOMO and LUMO and the HOMO-LUMO energy gap (ΔE) are crucial parameters that provide insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.gov

A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO would be concentrated on the electron-accepting nitro group. The energy difference between these orbitals is related to the energy of the lowest-energy electronic transition, which is typically observed in the UV-visible spectrum. DFT calculations on similar nitroaniline derivatives have been used to determine these orbital energies and the corresponding energy gap. nih.gov

Table 4: Representative Frontier Molecular Orbital Energies

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These values are representative for 2-nitroaniline derivatives and are not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of a molecule similar in structure, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, shows distinct regions of positive and negative potential. In such maps, red areas, typically found around electronegative atoms like oxygen and nitrogen in the nitro group, indicate a negative electrostatic potential and are susceptible to electrophilic attack. Conversely, blue areas, often located around hydrogen atoms of the amino group, represent a positive electrostatic potential, signifying regions prone to nucleophilic attack.

For this compound, one can anticipate a similar distribution. The nitro group would be the primary site of negative potential, while the amino groups would exhibit a positive potential. This charge distribution is crucial in understanding how the molecule interacts with other polar molecules and its potential role in hydrogen bonding.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic molecules with donor and acceptor groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. The "push-pull" nature of the electron-donating amino group and the electron-withdrawing nitro group in nitroaniline derivatives makes them prime candidates for NLO materials. In para-nitroaniline, the direct alignment of these groups enhances its NLO response.

Multipolar Atom Model Transfer for Electron Density Distribution

The accurate representation of electron density distribution is fundamental to understanding a molecule's chemical bonding and intermolecular interactions. The multipolar atom model provides a more sophisticated description than the simpler spherical atom model by accounting for the aspherical nature of electron density around atoms in a molecule.

Databanks of transferable aspherical atom models, such as the Multipolar Atom Types from Theory and Statistical clustering (MATTS) data bank, allow for the construction of electron density models for new molecules based on parameters derived from high-resolution experimental or theoretical data of similar chemical environments. This approach is crucial for predicting properties that depend on subtle features of the electron distribution without the need for extensive and time-consuming quantum mechanical calculations for every new compound. For a molecule like this compound, a multipolar model would be constructed by assigning atom types from the databank to each atom in the molecule, thereby generating a detailed three-dimensional picture of its electron density.

Analysis of Intermolecular Interactions: Hirshfeld Surfaces and Dissociation Energy Estimation

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify the key interactions that govern the crystal packing.

While a specific Hirshfeld analysis for this compound is not available, studies on analogous molecules provide a clear indication of the expected interactions. For instance, in N-(2-nitrophenyl)maleimide, the major contributions to crystal packing come from H⋯O/O⋯H (54.7%), H⋯C/C⋯H (15.2%), and H⋯H (15.6%) interactions. nih.govresearchgate.net Similarly, for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the dominant contacts are O⋯H (39%) and H⋯H (21.3%). nih.govresearchgate.net These findings suggest that the crystal structure of this compound would be significantly influenced by hydrogen bonds involving the amino and nitro groups, as well as van der Waals forces.

The table below illustrates typical intermolecular contact percentages derived from Hirshfeld surface analysis of related nitroaniline compounds.

| Intermolecular Contact | Contribution (%) in N-(2-nitrophenyl)maleimide nih.govresearchgate.net | Contribution (%) in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.govresearchgate.net |

| H⋯O/O⋯H | 54.7 | 39.0 |

| H⋯H | 15.6 | 21.3 |

| H⋯C/C⋯H | 15.2 | 5.4 |

| C⋯N/N⋯C | - | 5.8 |

| S⋯H | - | 5.9 |

Note: The data presented is for illustrative purposes based on structurally similar compounds.

The estimation of bond dissociation energy (BDE) is crucial for understanding the thermal stability of a molecule. For nitroaromatic compounds, the C-NO₂ and N-NO₂ bonds are often the weakest and their cleavage is a key step in decomposition pathways. Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to predict these BDEs. While specific BDE values for this compound have not been reported, studies on other nitro compounds provide a reference range. For example, the N-N bond dissociation energy in some nitramines has been calculated using DFT methods. researchgate.netstackexchange.com The presence of the aminoethyl group and its electronic influence on the nitro-substituted aromatic ring would be a critical factor in determining the precise BDEs for this compound.

Applications in Advanced Materials Science

Role in Non-Linear Optical Materials Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a material is dictated by its molecular structure, specifically the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

Nitroaniline derivatives are a well-studied class of organic NLO materials. The combination of the electron-donating amino group and the electron-accepting nitro group on the benzene (B151609) ring creates a significant intramolecular charge-transfer system, which is a prerequisite for high second-order NLO activity. For instance, p-nitroaniline is a classic NLO compound, and studies on 2-amino-4-nitroaniline have shown it possesses a molecular first hyperpolarizability (a measure of NLO activity) 3.6 times higher than p-nitroaniline. nih.gov This is attributed to a quinoid-like structure in the ground state that enhances the charge-transfer characteristics. nih.gov

N-(2-aminoethyl)-2-nitroaniline fits this structural paradigm. The core 2-nitroaniline (B44862) structure provides the necessary electronic asymmetry. The presence of the additional aminoethyl group can further influence the crystal packing and intermolecular interactions, which are critical for achieving a non-centrosymmetric bulk arrangement required for second-order NLO effects. nih.gov Research into related organic crystals, such as N-benzyl-2-methyl-4-nitroaniline (BNA), has demonstrated the ability to characterize the full second-order NLO tensor, paving the way for the precise engineering of new organic NLO materials. nih.gov The exploration of novel NLO-active functional groups continues to expand the library of materials for applications in second-harmonic generation and ultraviolet radiation. nih.gov

Comparative NLO Properties of Related Aniline (B41778) Derivatives

| Compound | Key Feature | Second-Order NLO Activity | Reference |

|---|---|---|---|

| p-Nitroaniline | Classic benchmark NLO material | Significant second-order susceptibility | aps.org |

| 2-Amino-4-nitroaniline | Quinoid-like structure | High potential; β(tot) value ~3.6 times higher than p-nitroaniline | nih.gov |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Bulk organic crystal | All nonvanishing second-order NLO coefficients determined | nih.gov |

| 2-Adamantylamino-5-nitropyridine (AANP) | Bulky donor group | Large d31 (80 pm/V) and d33 (60 pm/V) coefficients | capes.gov.br |

Functionalization of Nanomaterials and Surface Engineering

The utility of nanomaterials, such as carbon nanostructures and metal nanoparticles, is often limited by their tendency to aggregate and their poor solubility in common solvents. nih.gov Surface functionalization addresses these challenges by modifying the nanomaterial's surface with organic molecules, enhancing dispersion, processability, and compatibility with other materials. nih.gov The amino groups present in this compound make it an excellent candidate for surface engineering. nih.gov

Integration with Carbon Nanostructures (e.g., Carbon Quantum Dots, Porous Carbon)

Amino groups are highly effective for functionalizing carbon-based nanomaterials. nih.gov The aminoethyl group of this compound can be used to modify carbon nanostructures in several ways:

Covalent Functionalization: The primary amine can form covalent bonds (e.g., amide linkages) with carboxyl groups often present on the surface of oxidized carbon nanotubes (CNTs) or porous carbon, securely grafting the molecule to the nanostructure. nih.govup.pt This improves dispersion and integrates the electronic properties of the nitroaniline moiety into the carbon matrix.

N-Doping of Carbon Quantum Dots (CQDs): In the hydrothermal synthesis of CQDs from precursors like citric acid, this compound can serve as a nitrogen source. rsc.orgmdpi.com The incorporation of nitrogen atoms into the carbon lattice of CQDs, known as N-doping, can significantly enhance their fluorescence quantum yield and create new active sites for sensing applications. mdpi.commdpi.com These N-doped CQDs can act as fluorescent probes for detecting various substances. rsc.orgnih.gov

Functionalization of Metal Nanoparticles (e.g., Fe3O4, Ag)

This compound is also valuable in the synthesis and stabilization of metal nanoparticles. The aminoethyl group can play a dual role:

Reducing Agent: The amine groups can reduce metal salt precursors (e.g., Ag⁺ to Ag⁰) to form zerovalent metal nanoparticles. This is a key advantage as it can eliminate the need for additional, potentially contaminating, reducing agents. nih.govnih.gov

Capping and Stabilizing Agent: Once the nanoparticles are formed, the this compound molecules can adsorb onto their surface. The amino groups coordinate with the metal atoms, forming a protective layer that prevents aggregation and controls particle size. nih.govnih.gov This method has been demonstrated for the synthesis of silver (Ag) nanoparticles, where the formation is monitored by the appearance of the surface plasmon resonance peak around 414 nm. nih.gov

Role of the Aminoethyl Group in Nanomaterial Functionalization

| Nanomaterial Type | Functionalization Method | Resulting Property | Reference |

|---|---|---|---|

| Carbon Nanotubes | Covalent bonding via amine groups | Enhanced dispersion, tailored surface chemistry | nih.govcheaptubes.com |

| Carbon Quantum Dots | Nitrogen source for N-doping | Increased fluorescence, creation of sensing sites | rsc.orgmdpi.com |

| Metal Nanoparticles (Ag, etc.) | Reduction of metal salts and surface capping | Controlled synthesis, stabilization against aggregation | nih.govnih.gov |

Precursors for Specialized Polymer Synthesis

The structure of this compound, with its multiple reactive sites (a primary amine and a secondary aromatic amine), makes it a useful monomer or building block in the synthesis of specialized polymers. benchchem.com By incorporating this molecule into a polymer backbone, its specific properties, such as its charge-transfer characteristics and its ability to coordinate with metals, can be imparted to the resulting macromolecule. This allows for the creation of polymers with tailored optical, electronic, or responsive behaviors for use in advanced material applications. benchchem.com

Design of Responsive Chemical Systems

A responsive chemical system is a material that undergoes a measurable change in its properties in response to an external stimulus, such as the presence of a specific chemical analyte. This compound is a key component in the design of such systems, particularly for fluorescent chemical sensors.

When used to create N-doped carbon quantum dots (N-CQDs), the resulting nanomaterials often exhibit strong fluorescence. rsc.org The surface of these N-CQDs, rich in amino and nitroaniline functionalities, can interact with specific analytes. This interaction can lead to a quenching (turning off) of the fluorescence, often through mechanisms like photo-induced electron transfer (PET) or an inner filter effect (IFE). rsc.orgnih.gov For example, N-CQDs have been designed to act as highly selective and sensitive fluorescent sensors for the detection of metronidazole, where the fluorescence is quenched in its presence. rsc.org Similarly, CQDs functionalized with amino acids have demonstrated the ability to selectively detect metal ions like Fe³⁺. mdpi.com The ability to create a system that provides a clear "on-off" signal upon interaction with a target molecule makes this compound a valuable precursor for developing advanced chemical sensors.

Investigations into Biological Interactions and Mechanisms

Molecular Target Interactions and Biochemical Effects

The biological activity of N-(2-aminoethyl)-2-nitroaniline is fundamentally linked to its distinct chemical structure, which facilitates interactions with various biological macromolecules. benchchem.com The presence and positioning of the aminoethyl and nitro groups on the aniline (B41778) ring are critical to its biochemical effects. benchchem.com These functional groups allow the compound to engage with molecular targets, such as enzymes and cellular receptors, potentially leading to the modulation of biological pathways. benchchem.com

This compound is investigated for its capacity to influence enzymatic activity. The proposed mechanism often involves the inhibition of specific enzymes that are crucial in various metabolic pathways. benchchem.com The nitro group is a key player in this context; it can be biochemically reduced to form reactive intermediates. These intermediates are capable of interacting with nucleophilic sites on proteins, which can lead to the inhibition of enzyme function. benchchem.com

While specific enzyme targets for the parent compound are a subject of ongoing research, studies on related nitroaromatic compounds provide insight into potential mechanisms. For example, some nitroaniline derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system, suggesting a possible therapeutic application in neurodegenerative diseases. benchchem.com The inhibition of such enzymes is a key strategy in the development of new therapeutic agents. nih.gov

The biological activity of this compound is significantly influenced by its ability to participate in hydrogen bonding and redox reactions. benchchem.com The aminoethyl group provides two amine functionalities, which enhances its hydrogen-bonding potential and solubility in polar environments. benchchem.com Structural studies of similar nitroaniline compounds reveal that the adjacent amine and nitro groups can form strong intramolecular N-H···O hydrogen bonds. nih.govnih.govnih.govresearchgate.netnih.gov These bonds stabilize the molecular conformation and influence how the molecule interacts with biological targets. researchgate.netnih.gov

Redox reactions are central to the compound's mechanism of action, particularly its antimicrobial and cytotoxic effects. nih.gov The nitro group can undergo enzymatic reduction within cells, a process that often involves cellular reducing agents like NADH or NADPH. nih.gov This reduction is not a single step; it proceeds through the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can react with vital cellular components, leading to toxicity in target organisms. nih.gov This bio-activation via reduction is a known mechanism for many nitroaromatic compounds. nih.gov

Table 1: Key Molecular Interactions and Their Biological Implications

| Interaction/Reaction | Functional Group(s) Involved | Description | Resulting Biological Effect |

|---|---|---|---|

| Enzyme Inhibition | Nitro group, Amino group | The compound or its reactive metabolites bind to active or allosteric sites of enzymes, blocking their function. benchchem.com | Potential therapeutic effects in conditions like cancer or inflammation. benchchem.com |

| Hydrogen Bonding | Aminoethyl group, Nitro group | Formation of intramolecular and intermolecular hydrogen bonds with biological macromolecules. benchchem.comnih.gov | Stabilizes drug-target complexes and influences molecular recognition. researchgate.netnih.gov |

| Redox Cycling | Nitro group | The nitro group is reduced within cells to form reactive nitro anion radicals and other intermediates. nih.gov | Generation of oxidative stress and damage to cellular components like DNA, leading to antimicrobial and cytotoxic activity. nih.gov |

Antimicrobial Research Pathways

Nitroaromatic compounds have a history of use and investigation as antimicrobial agents, and this compound falls within this class of molecules. benchchem.comnih.gov Its structure is being explored for its potential to combat various pathogens. benchchem.com The general mechanism for the antimicrobial action of nitro compounds involves the intracellular reduction of the nitro group to produce cytotoxic species that damage microbial cells. nih.gov

Research has demonstrated that this compound possesses activity against both Gram-positive and Gram-negative bacteria. benchchem.com In one study, the compound's efficacy was evaluated against common pathogens, showing minimum inhibitory concentrations (MICs) that were comparable to those of standard antibiotics against Staphylococcus aureus and Escherichia coli. benchchem.com This suggests a broad spectrum of activity. The antibacterial effect is attributed to the generation of reactive intermediates upon reduction of the nitro group, which can cause lethal damage to bacterial DNA and other macromolecules. nih.gov

The potential of nitroanilines as antifungal agents has also been a subject of investigation. Studies on various substituted nitroanilines and nitrobenzenes have shown fungitoxic activity against a range of fungal species, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov While specific studies focusing solely on the antifungal efficacy of this compound are not widely detailed, the activity of structurally related compounds provides a strong rationale for its investigation as a potential antifungal agent. nih.gov

Table 2: Summary of Antimicrobial Research Findings

| Activity Type | Target Organisms | Observed Efficacy | Potential Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli) benchchem.com | MICs comparable to standard antibiotics. benchchem.com | Cellular damage via reactive intermediates from nitro group reduction. nih.gov |

| Antifungal | Various fungi including Aspergillus and Trichophyton species (based on related compounds). nih.gov | Fungitoxicity observed in related nitroanilines. nih.gov | Presumed to be similar to antibacterial mechanism, involving redox activation. nih.gov |

Cytotoxicity Assessments in Research Models

Beyond its antimicrobial properties, this compound and its derivatives are being assessed for their cytotoxic effects, particularly in the context of anticancer research. benchchem.com The evaluation of cytotoxicity against various cell lines is a standard method for screening the potential of new anticancer compounds. nih.gov

Studies have indicated that nitroanilines can induce cytotoxic effects in different cancer cell lines. benchchem.com Research on derivatives of this compound has demonstrated significant reductions in the viability of human cancer cells in vitro. benchchem.com For instance, notable decreases in cell viability have been observed at concentrations exceeding 10 µM, highlighting the compound's potential as a basis for developing new anticancer agents. benchchem.com The mechanism of cytotoxicity is believed to be linked to the same redox properties responsible for its antimicrobial effects, where the generation of reactive species inside the cell leads to apoptosis or necrotic cell death. nih.gov Cytotoxicity studies often utilize various human cancer cell lines, such as those from colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140), to assess the potency and selectivity of new compounds. nih.gov

Insights into Pharmacophore and Toxicophore Functionality

The dual nature of the nitro group (NO2) as both a pharmacophore and a toxicophore is a central theme in the study of nitroaromatic compounds, including this compound. nih.gov A pharmacophore is a molecular framework that carries the essential features responsible for a drug's biological activity, while a toxicophore is the part of a molecule responsible for its toxic effects. In many nitro compounds, these two functionalities are intrinsically linked. nih.gov

The biological and toxic effects of the nitro group are largely dependent on its reduction within the cell. nih.gov This process can accept up to six electrons to ultimately form an amine derivative. During this reduction, which often involves enzymes using NADH or NADPH as reducing agents, highly reactive intermediates such as nitroso and hydroxylamine species are formed. nih.gov These intermediates can interact with and cause damage to essential biomolecules like DNA, leading to cellular toxicity and mutagenic effects. nih.gov This inherent cytotoxicity is the basis for the antimicrobial and anticancer activities observed in many nitro compounds. nih.govresearchgate.net

In this compound, the key functional groups that likely dictate its interactions with biological targets are the nitro group and the amino groups of the aminoethyl sidechain. The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, affecting its polarity and how it binds to proteins. nih.govnih.gov The amino groups can participate in hydrogen bonding, a crucial interaction for binding to the active sites of enzymes or receptors. The combination of the aromatic ring, the reactive nitro group, and the flexible aminoethyl chain defines its potential as a bioactive molecule. The presence of an intramolecular hydrogen bond between an amine hydrogen and an oxygen of the adjacent nitro group is a common feature in ortho-nitroanilines, which can influence the molecule's conformation and basicity. nih.govnih.govwikipedia.orgnih.gov

Biological Activities of Derivatized Compounds

Research into derivatives of nitroanilines and related structures has revealed a range of biological activities. While specific studies on derivatized this compound are limited, the activities of analogous compounds provide insight into the potential therapeutic applications of this chemical class.

Nitroaniline derivatives have shown potential as both anticancer and antimicrobial agents. Research indicates that some nitroanilines can exhibit cytotoxic effects against various cancer cell lines. Similarly, the antimicrobial properties of these compounds have been demonstrated against both Gram-positive and Gram-negative bacteria.

Derivatives of the structurally related bis(2-aminoethyl)amine have been evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov For instance, certain thiourea (B124793) derivatives of this amine have shown moderate antiproliferative effects on colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. nih.gov One particular phenethyl derivative was identified as the most potent in this series. nih.gov

Furthermore, N-(2-phenylethyl)nitroaniline derivatives have been synthesized and characterized as precursors for agents that release nitric oxide (NO) in a slow and sustained manner. nih.govnih.govnih.gov Nitric oxide is a critical signaling molecule in the cardiovascular system, and controlled-release donors are of significant therapeutic interest. nih.gov The synthesis of these precursors often involves the reaction of a phenethylamine (B48288) derivative with a nitro-substituted fluorobenzene. nih.govnih.gov

The table below summarizes the observed biological activities of various derivatized compounds related to this compound.

Table 1: Biological Activities of Derivatized Compounds

| Compound Class | Derivative Example | Observed Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|---|

| Nitroanilines | General Derivatives | Anticancer | Various cancer cell lines | |

| Nitroanilines | General Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | |

| bis(2-aminoethyl)amine Derivatives | Phenethyl thiourea derivative | Cytotoxicity (Antiproliferative) | CaCo-2, A549, HTB-140 | nih.gov |

| N-(2-phenylethyl)nitroaniline Derivatives | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | Precursor for slow nitric oxide release | N/A | nih.govnih.gov |

Environmental Fate and Degradation Studies

Persistence and Contaminant Assessment

N-(2-aminoethyl)-2-nitroaniline, with its additional aminoethyl group, is likely to be mobile in the environment due to its probable water solubility. fishersci.com The environmental distribution of 2-nitroaniline (B44862) is primarily in the water compartment, though it can also bind to sediments. oecd.org This characteristic is likely shared by its N-substituted derivative. The toxicity of 2-nitroaniline to aquatic organisms has been established, with a 24-hour EC50 in Daphnia magna of 8.3 mg/l, indicating its potential as an environmental contaminant. oecd.org While specific toxicity data for this compound is unavailable, its structural similarity to 2-nitroaniline suggests it may also pose a risk to aquatic life.

Table 1: Ecotoxicity Data for 2-Nitroaniline

| Test Organism | Exposure Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Brachydanio rerio (Zebra Fish) | 96 hours | LC50 | 19.5 mg/l | oecd.org |

| Daphnia magna (Water Flea) | 24 hours | EC50 | 8.3 mg/l | oecd.org |

This table presents the toxicity of 2-nitroaniline to various aquatic organisms. The values indicate the concentration at which 50% of the organisms show a response (EC50) or die (LC50).

Degradation Pathways and Remediation Strategies

Given the persistence of nitroaromatic compounds, research has focused on developing effective degradation and remediation strategies. These primarily involve photocatalytic degradation and catalytic reduction, which aim to transform the toxic nitro compounds into less harmful substances.

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), to break down organic pollutants. Studies on the photocatalytic degradation of ortho-nitroaniline orange, a related compound, have demonstrated the effectiveness of a PANI/TiO₂ nanocomposite. chemrj.org This composite shows enhanced photocatalytic activity compared to TiO₂ alone, achieving up to 91.027% degradation under optimal conditions. chemrj.org The process is influenced by factors such as catalyst dosage, pH, and irradiation time. chemrj.org For instance, the highest degradation efficiency for ortho-nitroaniline orange was observed at a pH of 4. chemrj.org

The degradation of nitroaromatic compounds via photocatalysis involves the generation of highly reactive oxygen species (ROS) that attack the pollutant molecule. The efficiency of this process can be enhanced by modifying the photocatalyst, for example, by doping it with nitrogen to make it active under visible light. semanticscholar.org

Table 2: Optimal Conditions for Photocatalytic Degradation of Ortho-Nitroaniline Orange using PANI/TiO₂

| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Catalyst Dosage | 0.4 g | 91.027 | chemrj.org |

| pH | 4 | 93.820 | chemrj.org |

This table summarizes the optimal conditions for the photocatalytic degradation of a related nitroaniline compound, highlighting the key parameters that influence the efficiency of the process.

Catalytic reduction is another promising method for the remediation of nitroaromatic compounds. This process involves the use of a catalyst and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to convert the nitro group (-NO₂) to an amino group (-NH₂). nih.govnih.govresearchgate.net The resulting product from the reduction of 2-nitroaniline is o-phenylenediamine, which is considered less toxic and is a valuable industrial intermediate. nih.govnih.gov

Various catalytic systems have been investigated for the reduction of 2-nitroaniline, with many employing metal nanoparticles. For example, silica-supported gold nanoparticles have been frequently reported as effective catalysts. nih.govresearchgate.net Other studies have explored the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which demonstrated high efficiency, achieving a 95.6% conversion of 2-nitroaniline in 90 seconds. nih.govresearchgate.net The reusability of these nanocatalysts is a key advantage for practical applications. researchgate.net

The kinetics of the catalytic reduction of 2-nitroaniline often follow pseudo-first-order kinetics. researchgate.net The rate of reduction can be influenced by the type and concentration of the catalyst and the reducing agent.

Table 3: Efficiency of Various Catalysts in the Reduction of 2-Nitroaniline

| Catalyst | Reducing Agent | Conversion (%) | Reaction Time | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Au/SiO₂/Fe₃O₄ | NaBH₄ | 100 | 225 s | 4.1 x 10⁻³ | nih.gov |

| CuFe₂O₄ NPs | NaBH₄ | 95.6 | 90 s | 3.19 x 10⁻² | nih.govresearchgate.net |

This table presents a comparison of different nanocatalysts used for the reduction of 2-nitroaniline, showing their conversion efficiency and reaction kinetics.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Activities

The presence of the nitro group and aromatic amine functionalities in N-(2-aminoethyl)-2-nitroaniline and its derivatives suggests a wide range of potential biological activities. The nitro group is a well-known pharmacophore, and its electron-withdrawing nature is crucial for various biological interactions. nih.govresearchgate.net Research into nitro compounds has demonstrated their potential as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents. nih.govresearchgate.net

The mechanism of action for many nitro-containing compounds involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide (B77818) species. nih.gov These toxic intermediates can damage cellular components like DNA, leading to cell death, which is a key mechanism for their antimicrobial and anticancer effects. nih.gov

Current and future research focuses on several key areas:

Anticancer Activity: Derivatives of nitroanilines have shown cytotoxic effects against various cancer cell lines. For instance, some studies have reported significant reductions in cancer cell viability at micromolar concentrations. Future research will likely focus on synthesizing and screening new derivatives of this compound to identify compounds with improved potency and selectivity for cancer cells. The goal is to develop agents that can inhibit tumor growth with minimal side effects. nih.gov

Antimicrobial Properties: The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics. With the rise of antibiotic-resistant bacteria, the need for new antimicrobial agents is critical. Research is ongoing to explore the spectrum of activity of this compound derivatives against various pathogens, including drug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Neuroprotective Effects: Some nitroaniline derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. This suggests a potential therapeutic application in treating neurodegenerative disorders. The development of novel N-heterocyclic compounds, which can be derived from nitroanilines, as cholinesterase inhibitors is an active area of research. mdpi.com

The following table summarizes the potential biological activities and the underlying mechanisms being explored.

| Biological Activity | Research Findings | Potential Mechanism of Action |

| Anticancer | Derivatives show cytotoxicity against various cancer cell lines, reducing cell viability. nih.gov | Intracellular reduction of the nitro group creates reactive species that cause DNA damage and induce apoptosis. nih.govnih.gov |

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. nih.gov | Generation of toxic intermediates that damage microbial DNA and other cellular components. nih.gov |

| Neuroprotective | Some derivatives inhibit acetylcholinesterase (AChE). | Inhibition of AChE can help in managing neurodegenerative diseases like Alzheimer's. mdpi.com |

Development of Advanced Materials with Tuned Properties

The chemical structure of this compound makes it a versatile building block for the creation of advanced materials with specific, tunable properties. The presence of reactive amino and nitro groups allows for its incorporation into various molecular and macromolecular structures.

Polymers and Resins: This compound is utilized in the synthesis of polymers and resins. Its ability to be integrated into polymer chains can modify the final properties of the material, such as thermal stability, mechanical strength, and chemical resistance. Its high hydrogen-bonding potential is particularly useful in crystal engineering and supramolecular chemistry.

Corrosion Inhibitors: this compound has been studied for its effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents. Studies have reported inhibition efficiencies as high as 96.18% at specific concentrations. The amino groups play a crucial role in the adsorption process by coordinating with the metal surface.

The table below outlines the applications in materials science.

| Application | Function | Key Properties Utilized |

| Polymers and Resins | Monomer or modifying agent | Reactivity of amino and nitro groups, hydrogen-bonding potential. |

| Corrosion Inhibition | Forms a protective film on metal surfaces | Adsorption via amino groups, formation of a physical barrier. |

Green Chemistry Approaches for Synthesis and Degradation

In line with the principles of sustainable development, modern chemical research emphasizes the use of green chemistry. wjarr.comresearchgate.net This involves designing processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com

Synthesis: Traditional synthesis methods for aromatic compounds can involve harsh reagents and produce significant waste. magritek.com Green chemistry seeks to provide alternatives.

Greener Synthetic Routes: Research is focused on developing more environmentally friendly methods for synthesizing nitroanilines and their derivatives. This includes using less toxic reagents and solvents. For example, replacing conventional reagents like acetic anhydride (B1165640) with greener alternatives such as zinc dust in acetic acid for acetylation steps is one approach. sci-hub.st

Catalysis: The use of catalysts can make reactions more energy-efficient by allowing them to proceed under milder conditions. wjarr.com Biocatalysis, which uses enzymes or whole organisms, is a promising green approach for synthesizing N-heterocyclic compounds from precursors like nitroanilines. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods, contributing to a greener process. mdpi.com

Degradation: Designing chemicals that can safely degrade after their intended use is a core principle of green chemistry, known as "Design for Degradation". numberanalytics.com While some nitroanilines are persistent and not easily biodegradable, research is exploring methods to break them down into harmless substances. oecd.org

Photodegradation: Advanced oxidation processes, such as photocatalysis, are being investigated for the degradation of nitroaromatic compounds. Using semiconductor nanoparticles like titanium dioxide (TiO₂), these compounds can be broken down under light. nih.govmdpi.com Studies have shown that doping TiO₂ with other elements can enhance its photocatalytic activity under visible light, leading to degradation efficiencies of up to 70% for compounds like p-nitrophenol. mdpi.com This offers a promising route for treating wastewater containing nitroaniline derivatives.

The table below summarizes the green chemistry approaches for this compound.

| Approach | Application | Description | Benefits |

| Greener Reagents | Synthesis | Using less hazardous chemicals, such as replacing acetic anhydride with zinc/acetic acid. sci-hub.st | Reduced toxicity and waste. sci-hub.st |

| Biocatalysis | Synthesis | Employing enzymes or microorganisms to carry out chemical transformations. mdpi.com | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com |

| Microwave Irradiation | Synthesis | Using microwave energy to accelerate reactions. mdpi.com | Faster reaction times, lower energy consumption. mdpi.com |

| Photocatalysis | Degradation | Using light and a photocatalyst (e.g., doped TiO₂) to break down the compound. mdpi.com | Effective removal from wastewater, conversion to less harmful substances. nih.govmdpi.com |

常见问题

Q. What synthetic routes are recommended for N-(2-aminoethyl)-2-nitroaniline, and how can purity be optimized during synthesis?

- Methodological Answer : Aromatic nucleophilic substitution (SNAr) is a viable approach, leveraging the nitro group’s electron-withdrawing effect to facilitate substitution at the ortho or para positions. For example, reacting 2-nitroaniline with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can enhance purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5) and confirming final structure via HRMS and NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aminoethyl group’s protons (δ ~2.7–3.2 ppm for CH₂NH₂) and aromatic protons (δ ~6.8–8.2 ppm) should show distinct splitting patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₁N₃O₂) with <5 ppm error.

- FTIR : Identify NH₂ stretching (~3350 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1340 cm⁻¹) .

Q. How should researchers address stability concerns for this compound under varying storage conditions?

- Methodological Answer : Store in amber vials at 4°C under inert atmosphere (argon or nitrogen) to prevent oxidation or photodegradation. Conduct accelerated stability studies using TGA-DSC to identify decomposition thresholds (e.g., sharp mass loss >250°C) and monitor moisture sensitivity via Karl Fischer titration .

Advanced Research Questions

Q. How does the aminoethyl substituent influence the electronic and steric properties of 2-nitroaniline derivatives?

- Methodological Answer : Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution and steric effects. Compare with hydroxyethyl analogs (e.g., ) to evaluate hydrogen-bonding vs. basicity differences. Experimental validation via cyclic voltammetry (e.g., redox potentials of nitro groups) and X-ray crystallography (if crystals are obtainable) can resolve electronic and structural impacts .

Q. What strategies can be employed to study the compound’s potential in supramolecular or polymer chemistry?

- Methodological Answer :

- Gelation Studies : Test as a low-molecular-weight gelator (LMWG) in organic solvents or oils, following protocols for N-(2-aminoethyl)-oleamide (). Use rheology to measure viscoelastic properties (storage/loss modulus).

- Coordination Chemistry : Screen for metal complexation (e.g., Cu²⁺, Ni²⁺) via UV-Vis titration and Job’s plot analysis .

Q. How can researchers resolve contradictions in reported toxicological data for nitroaniline derivatives?

- Methodological Answer : Perform Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to address data gaps. Cross-reference with structurally similar compounds (e.g., ) while adhering to GHS/CLP guidelines (P261, P262) for hazard mitigation .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude oxygen/moisture during sensitive reactions.

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature analogs (e.g., ).

- Safety Compliance : Follow EC1272/08 and Regulation (EC) 2020/878 for labeling and handling nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。